Irak4-IN-8
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Overview
Description
Irak4-IN-8 is a potent and selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for innate immune responses. Inhibition of IRAK4 has been explored for its potential therapeutic applications in various inflammatory and autoimmune diseases, as well as certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Irak4-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the preparation of N-(imidazolo[1,2-b]pyridazine-3-yl)-1-cyclohexyl-2H-indazole-5-carboxamide derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Irak4-IN-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs of this compound .
Scientific Research Applications
Chemistry: Used as a tool compound to study kinase inhibition and signaling pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a therapeutic agent for treating inflammatory diseases, autoimmune disorders, and certain cancers.
Mechanism of Action
Irak4-IN-8 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition blocks the downstream signaling pathways mediated by TLRs and IL-1Rs, leading to reduced activation of nuclear factor kappa B (NF-κB) and decreased production of pro-inflammatory cytokines. The molecular targets include the kinase domain of IRAK4, and the pathways involved are primarily related to inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Emavusertib: Another IRAK4 inhibitor currently in clinical development.
BIO-7488: A potent, selective, and CNS-penetrant IRAK4 inhibitor for treating neuroinflammation.
Uniqueness of Irak4-IN-8
This compound is unique due to its high selectivity and potency in inhibiting IRAK4. It has shown promising results in preclinical studies for its anti-inflammatory and anti-cancer effects. Compared to other similar compounds, this compound may offer advantages in terms of efficacy and safety profiles .
Properties
Molecular Formula |
C23H23F2N7O2S |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
N-[3-(3,6-difluoropyridin-2-yl)-1-(4-ethoxycyclohexyl)pyrazol-4-yl]-2-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C23H23F2N7O2S/c1-2-34-15-5-3-14(4-6-15)32-11-17(21(31-32)20-16(24)7-8-19(25)30-20)28-22(33)18-12-35-23(29-18)13-9-26-27-10-13/h7-12,14-15H,2-6H2,1H3,(H,26,27)(H,28,33) |
InChI Key |
WCFCQFGVNHHQKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(CC1)N2C=C(C(=N2)C3=C(C=CC(=N3)F)F)NC(=O)C4=CSC(=N4)C5=CNN=C5 |
Origin of Product |
United States |
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